3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione

Physicochemical profiling Lipophilicity Medicinal chemistry design

3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione (CAS not publicly indexed; vendor catalog no. S11470870) is a synthetic, trifunctional small molecule (C₁₃H₁₅FN₂O₂S; MW 282.34 g/mol) built on a succinimide (pyrrolidine-2,5-dione) core.

Molecular Formula C13H15FN2O2S
Molecular Weight 282.34 g/mol
Cat. No. B11064732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione
Molecular FormulaC13H15FN2O2S
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)CC2=CC=C(C=C2)F)SCCN
InChIInChI=1S/C13H15FN2O2S/c14-10-3-1-9(2-4-10)8-16-12(17)7-11(13(16)18)19-6-5-15/h1-4,11H,5-8,15H2
InChIKeyMQEKXEWNTNOXOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione: Core Identity & Procurement-Scale Characteristics


3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione (CAS not publicly indexed; vendor catalog no. S11470870) is a synthetic, trifunctional small molecule (C₁₃H₁₅FN₂O₂S; MW 282.34 g/mol) built on a succinimide (pyrrolidine-2,5-dione) core . It features three modular substituents: an N-(4-fluorobenzyl) group, a C3-[(2-aminoethyl)sulfanyl] side chain, and a cyclic imide scaffold, placing it within the broad class of 1,3-disubstituted pyrrolidine-2,5-diones. This class has been investigated for anticonvulsant, anticancer, and anti-inflammatory activities ; however, the specific pharmacological profile of this compound remains largely unreported in peer-reviewed literature. Procurement-grade material is offered at ≥95% purity for research use only .

1
Bioconjugation-ready Primary amine handle supports NHS ester, isothiocyanate, and linker chemistry for chemical probe assembly. Research-grade purity profile; procurement-scale availability
2
Fragment library fit Fragment-sized succinimide core with N-(4-fluorobenzyl) lipophilicity module supports peripheral-target screening libraries. tPSA above 60 Ų suggests restricted CNS penetration profile
3
Matched-pair SAR tool N-Benzyl spacer and aminoethylthio arm differentiate this compound from simpler N-phenyl or N-benzyl succinimide analogs. Supports deconvolution of N-substituent flexibility and lipophilicity contributions

Why Generic 1,3-Disubstituted Pyrrolidine-2,5-diones Cannot Substitute for the Exact [4-Fluorobenzyl + Aminoethylthio] Architecture


Superficial similarity within the succinimide class masks decisive structural divergence. The N-(4-fluorobenzyl) group present in this compound introduces an sp³-hybridized methylene spacer between the imide nitrogen and the 4-fluorophenyl ring, whereas the more common N-(4-fluorophenyl) analog (CAS 400063-27-6) attaches the fluorophenyl ring directly to the imide nitrogen . This single-carbon extension alters ring electronics through interruption of N→aryl conjugation, increases conformational flexibility, and modifies the spatial vector of the fluorophenyl group relative to the C3-thioether arm. Simultaneously, the C3-[(2-aminoethyl)sulfanyl] moiety provides a basic primary amine handle—absent in simple N-benzyl succinimides such as 1-(4-fluorobenzyl)pyrrolidine-2,5-dione (CAS 86386-65-4)—that enables salt formation, bioconjugation, and pH-dependent solubility tuning [1]. Generic substitution without both the N-benzyl spacer and the aminoethylthio group cannot replicate these combined physicochemical properties.

This Compound N-(4-fluorobenzyl) with methylene spacer; C3-(2-aminoethyl)sulfanyl chain; 6 rotatable bonds; titratable primary amine.
N-Phenyl Analog (CAS 400063-27-6) N-(4-fluorophenyl) directly attached to imide nitrogen; restricted N-aryl rotation; distinct electronics and lipophilicity.
N-Benzyl vs. N-Phenyl mismatch: The methylene spacer alters ring electronics through interrupted N→aryl conjugation and increases conformational flexibility. Calculated lipophilicity may shift by approximately 0.95 log units, affecting partitioning and apparent potency in cell-based assays.
Aminoethylthio handle absent in simple analogs: 1-(4-Fluorobenzyl)pyrrolidine-2,5-dione (CAS 86386-65-4) lacks the primary amine and thioether functionality. pH-dependent solubility, salt formation, and bioconjugation capabilities may not transfer to the non-amine comparator.
Combined architecture limits direct substitution: Analogs carrying only one of the two key features (N-benzyl spacer or aminoethylthio group) may not replicate the combined physicochemical profile. Substitution requires side-by-side experimental validation.

Head-to-Head Physicochemical Profiling: 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione vs. Its Closest Structural Analogs


N-Benzyl vs. N-Phenyl Substitution: Impact on Calculated Lipophilicity (clogP)

The N-(4-fluorobenzyl) substitution increases calculated lipophilicity relative to the direct N-(4-fluorophenyl) analog. The target compound (C₁₃H₁₅FN₂O₂S) yields a clogP value of approximately 2.75, whereas the N-(4-fluorophenyl) analog (C₁₂H₁₃FN₂O₂S) exhibits a lower clogP near 1.8, reflecting the loss of the lipophilic methylene spacer and reduced molecular volume [1]. This ~0.95 log unit difference corresponds to an approximately 9-fold increase in predicted octanol-water partition coefficient for the benzyl-substituted compound, affecting passive membrane permeability and non-specific protein binding in biological assays.

N-Benzyl vs. N-Phenyl Lipophilicity
Calculated
ΔclogP ≈ +0.95 log units
Target clogP ≈ 2.75 vs. Comparator clogP ≈ 1.8
~9× higher predicted partition coefficient
Supports lipophilicity-driven assay partitioning review.
Fragment-based additive method; experimental logP not reported.
Physicochemical profiling Lipophilicity Medicinal chemistry design

Primary Amine Handle: Quantitative Basicity (pKa) Enables pH-Dependent Solubility Differentiation

The C3-(2-aminoethyl)sulfanyl substituent introduces a primary aliphatic amine with an estimated pKa (conjugate acid) of ~9.5–10.5, typical of unhindered alkylamines. This contrasts with the unsubstituted 1-(4-fluorobenzyl)pyrrolidine-2,5-dione (CAS 86386-65-4), which lacks any ionizable group beyond the imide carbonyls and remains neutral across the full physiological pH range [1]. At pH 7.4, the target compound is >99% protonated on the terminal amine, imparting a net +1 charge that enhances aqueous solubility (estimated >10 mg/mL in 0.1 M HCl vs. <0.1 mg/mL for the non-amine analog at neutral pH).

Primary Amine Basicity (pKa)
Class-level inference
pKa ~9.5–10.5
>99% protonated at pH 7.4
Estimated aqueous solubility >10 mg/mL (acidic conditions)
Supports pH-dependent solubility and purification workflow design.
Class-level pKa estimate for unhindered alkylamines; experimental determination not reported.
Physicochemical profiling Solubility modulation Bioconjugation

Hydrogen-Bond Donor/Acceptor Count Differentiates This Compound from Non-Polar Succinimide Screening Fragments

The target compound possesses 4 hydrogen-bond acceptors (two imide carbonyls, one thioether sulfur, one amine) and 1 hydrogen-bond donor (primary amine), summing to a topological polar surface area (tPSA) of 70.3 Ų [1]. In comparison, the non-amine analog 1-(4-fluorobenzyl)pyrrolidine-2,5-dione (no amine, no thioether chain) has a tPSA of only 37.4 Ų and 0 H-bond donors. The tPSA difference of ~33 Ų crosses the conventional 60 Ų threshold for blood-brain barrier penetration prediction, suggesting that the target compound has restricted CNS penetration relative to the simplified analog.

Polar Surface Area (tPSA)
Calculated
tPSA = 70.3 Ų
1 H-bond donor; 4 H-bond acceptors
ΔtPSA = +32.9 Ų vs. non-amine analog (37.4 Ų)
Supports permeability profiling and CNS restriction assessment.
Ertl fragment-based calculation; crosses conventional 60 Ų BBB threshold.
Drug-likeness Fragment-based screening Physicochemical profiling

Conformational Flexibility: The N-Benzyl Rotatable Bond Differentiates Target from Locked N-Phenyl Rigid Analog

The N-(4-fluorobenzyl) group introduces an additional rotatable bond (N–CH₂–Ph) compared to the N-(4-fluorophenyl) analog, where the aryl ring is directly attached to the imide nitrogen with restricted rotation due to partial double-bond character . The target compound has 6 rotatable bonds versus 5 for the N-phenyl analog (C₁₂H₁₃FN₂O₂S), increasing conformational entropy. This additional degree of freedom can either favor induced-fit binding to protein pockets or introduce a larger entropic penalty upon binding, depending on the target. The difference is quantifiable: the N-phenyl analog's N-aryl linkage is essentially coplanar with the imide ring (torsional barrier >10 kcal/mol), whereas the benzyl analog samples multiple low-energy conformers at ambient temperature .

Conformational Flexibility
Class-level inference
6 rotatable bonds
+1 vs. N-phenyl analog (5 rotatable bonds)
N-Benzyl C–N bond freely rotating; N-aryl linkage partially conjugated
Supports conformational sampling and target engagement analysis.
Class-level inference from hybridization states; target-specific validation not reported.
Molecular flexibility Target engagement Entropic penalty

High-Value Application Scenarios for 3-[(2-Aminoethyl)sulfanyl]-1-(4-fluorobenzyl)pyrrolidine-2,5-dione Based on Evidence


Fragment-Based Screening Libraries Requiring Peripherally Restricted, Amine-Reactive Chemotypes

With a tPSA of 70.3 Ų—above the CNS-penetration threshold of ~60 Ų—and a titratable primary amine, this compound is ideally suited for inclusion in fragment libraries targeting peripheral proteins. Its physicochemical profile favors low BBB penetration, reducing CNS-related off-target liability in oncology or immunology screens [1]. The amine enables facile biotinylation or fluorophore conjugation for target engagement studies without altering the core scaffold.

Covalent Inhibitor Design via the Aminoethylthio Warhead

The C3-(2-aminoethyl)sulfanyl group positions a primary amine ~5–6 Å from the succinimide core, providing a nucleophilic handle for covalent modification of target proteins bearing surface-accessible electrophilic residues (e.g., activated esters, aldehydes). This spatial geometry is absent in simple N-benzyl succinimides, making the compound a specific starting point for structure-based covalent inhibitor design .

Physicochemical Comparator in SAR Studies Exploring N-Benzyl vs. N-Phenyl SAR

The quantifiable lipophilicity differential (+0.95 clogP units) and rotatable bond count difference (+1) relative to the N-phenyl analog make this compound a valuable matched-pair tool for deconvoluting the contribution of N-substituent flexibility and lipophilicity to in vitro potency, selectivity, and ADME properties in lead optimization programs [2].

Bioconjugation and Chemical Probe Development

The combination of a stable succinimide core (amide-like stability at physiological pH) with a solvent-exposed primary amine renders the compound suitable for direct conjugation to PEG linkers, fluorophores (NHS ester chemistry), or solid supports without protecting-group manipulation. This profile supports chemical biology probe development and chemoproteomic pull-down experiments where minimal scaffold perturbation is required .

Application
Selection Property
Validation Focus
Fragment-based screening for peripheral targets
tPSA/permeability profile with titratable amine
CNS restriction verification; amine-dependent conjugation efficiency
Covalent inhibitor design studies
Aminoethylthio nucleophilic handle geometry
Target-specific electrophilic residue mapping; warhead reactivity profiling
SAR comparator: N-Benzyl vs. N-Phenyl matched-pair
Lipophilicity and rotatable bond differential
Potency and ADME contribution deconvolution in lead optimization
Bioconjugation and chemical probe assembly
Solvent-exposed primary amine on stable succinimide core
Conjugation efficiency; scaffold integrity after linker attachment
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